molecular formula C17H20N4O B083978 Propizepine CAS No. 10321-12-7

Propizepine

Cat. No. B083978
CAS RN: 10321-12-7
M. Wt: 296.37 g/mol
InChI Key: YFLBETLXDPBWTD-UHFFFAOYSA-N
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Description

Propizepine (brand names Depressin, Vagran) is a tricyclic antidepressant (TCA) used in France for the treatment of depression which was introduced in the 1970s .


Synthesis Analysis

The synthesis of Propizepine involves the condensation of 2-chloronicotinic acid with o-phenylenediamine, leading directly to the tricyclic lactam . The reaction involves amide formation and nucleophilic aromatic displacement of chlorine, although the order of these steps is not known . Alkylation of the anion obtained by treatment with the 1-chloro-2-dimethylaminopropane affords the antidepressant compound propizepine .


Molecular Structure Analysis

The molecular formula of Propizepine is C17H20N4O . The molar mass is 296.374 g·mol −1 .


Chemical Reactions Analysis

The synthesis of Propizepine involves several chemical reactions including condensation, amide formation, nucleophilic aromatic displacement of chlorine, and alkylation .


Physical And Chemical Properties Analysis

Propizepine has a molecular weight of 296.37 . Its percent composition is C 68.90%, H 6.80%, N 18.90%, O 5.40% .

Scientific Research Applications

  • Trends in Propolis Research :

    • Propolis shows potential in pharmacological research due to its biological properties. Its chemical variability poses challenges, but studies are moving towards standardization and practical therapy applications (Bankova, 2005).
  • Propolis for New Drug Development :

    • Propolis, with its various biological and pharmacological properties, is a candidate for new drug development, especially in areas like tumor, infection, allergy, diabetes, ulcers, and immunomodulation (Sforcin & Bankova, 2011).
  • Sedation in Gastrointestinal Endoscopy :

    • Studies comparing propofol and midazolam for endoscopy sedation indicate that propofol provides better tolerance, deeper sedation, and faster recovery, though it has a narrower therapeutic range and is more challenging to administer (Carlsson & Grattidge, 1995).
  • Nurse-Administered Propofol Sedation :

    • Propofol sedation administered by nurses in an ambulatory surgery center was found to be safe, with high patient satisfaction and rapid post-procedure recovery (Walker et al., 2003).
  • Propofol in Endoscopic Submucosal Dissection :

    • Propofol is suggested to be superior to benzodiazepines for sedation in endoscopic submucosal dissection, offering safety and efficacy benefits (Nishizawa et al., 2014).
  • Propolis in Brain and Neurological Disorders :

    • Propolis shows therapeutic benefits in alleviating symptoms of brain and neurological disorders and injuries. Further clinical research is needed in this area (Zulhendri et al., 2021).

properties

IUPAC Name

6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16/h4-10,12H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLBETLXDPBWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14559-79-6 (hydrochloride)
Record name Propizepine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20864247
Record name 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propizepine

CAS RN

10321-12-7
Record name Propizepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10321-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propizepine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propizepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09B57945V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
T ÖZDEN, M BERTUCAT - Journal of Faculty of Pharmacy of …, 1975 - dergipark.org.tr
… L'usage de l'OV 1 ne permet pas la separation du Dibenzepine et du Propizepine. Par contre comme le montre le chromatogramme (Figure 1) en operant avec l'OV 225 il est possible d'…
Number of citations: 0 dergipark.org.tr
C Whitehead, S Moss, A Cardno… - Cochrane Database …, 1996 - cochranelibrary.com
… moclobemide or nefazodone or nialamide or nomifensine or nortriptyline or opipramol or oxaflozane or oxaprotiline or oxitriptan or paroxetine or phenelzine or pirlindole or propizepine …
Number of citations: 142 www.cochranelibrary.com
C Kopanski, M Türck, JE Schultz - Neurochemistry international, 1983 - Elsevier
… The dibenzodiazepine derivative dibenzepine [XIIi] caused development of adrenergic subsensitivity while the pyridobenzodiazepine compound propizepine [XV] was completely …
Number of citations: 39 www.sciencedirect.com
JC Féray, R Garay - Naunyn-Schmiedeberg's archives of pharmacology, 1988 - Springer
… Propizepine chlorhydrate and trazodone chlorhydrate were obtained from Upsa (Rueil-Malmaison, France). Butriptyline chlorhydrate was gift from Ayerst (New York, USA). …
Number of citations: 80 link.springer.com
YM Al-Hiari, AK Shakya, WJ AL-RAJAB… - Rev. Roum …, 2015 - revroum.lew.ro
Quinolones represent a successful class of broadspectrum anti-microbial agents used in the prevention and treatment of a variety of infections. 1-6 Nowadays, fluoroquinolones (eg …
Number of citations: 3 revroum.lew.ro
P Hazell, M Mirzaie - Cochrane Database of Systematic …, 2013 - cochranelibrary.com
Background There is a need to identify effective and safe treatments for depression in children and adolescents. While tricyclic drugs are effective in treating depression in adults, …
Number of citations: 479 www.cochranelibrary.com
S Tao, Q Bu, Q Shi, D Wei, B Dai… - Chemistry–A European …, 2020 - Wiley Online Library
Pyrido‐benzodiazepine derivatives are undoubtedly one of the most important structural motifs in the marketed drugs and the drug candidates. Commonly synthetic methods for …
HA Barad, TR Sutariya, GC Brahmbhatt… - New Journal of …, 2016 - pubs.rsc.org
A multicomponent reaction has been developed by incorporating quinoline-3-carbaldehyde, 1,3-cyclohexanedione and 2,3-diaminopyridine into some new quinolylpyrido[2,3-b][1,4]…
Number of citations: 8 pubs.rsc.org
G Guaiana, C Barbui, R Abouhassan - The Cochrane Database of …, 2018 - ncbi.nlm.nih.gov
Generalised anxiety disorder (GAD) is a common psychiatric disorder. The key symptom is disproportionate worry about many, if not most, activities and concerns of daily living (Tyrer …
Number of citations: 4 www.ncbi.nlm.nih.gov
J Joseph-Charles, M Bertucat - Journal of liquid chromatography & …, 1998 - Taylor & Francis
A rapid, specific, and sensitive high performance liquid chromatographic method for the simultaneous analysis of eleven tricyclic imipramine-derived drugs has been developed by …
Number of citations: 14 www.tandfonline.com

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